molecular formula C22H29N3O3 B2926552 2-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049438-06-3

2-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2926552
CAS RN: 1049438-06-3
M. Wt: 383.492
InChI Key: RVVRKZVCFWSPAW-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a chemical compound with the molecular formula C22H29N3O3 and a molecular weight of 383.492. It is a derivative of piperazine, a common structural motif found in many pharmaceuticals and agrochemicals .

Scientific Research Applications

Dopamine Receptor Ligands

  • Study 1: A structural modification of a known dopamine D(4) receptor ligand, PB12, led to the identification of several high-affinity D(3) ligands, suggesting potential applications in exploring dopamine receptor interactions (Leopoldo et al., 2002).

5-HT1A Serotonin Antagonist

  • Study 2: Research on the structure-affinity relationship of 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) as a 5-HT1A serotonin antagonist, highlights its potential for selective serotonin receptor inhibition (Raghupathi et al., 1991).

Dopamine D4 Receptor Affinity

  • Study 3: Modifications of a dopamine D(4) receptor ligand showed that changes in the amide bond and alkyl chain length can affect receptor affinity, which is significant for developing targeted therapeutic agents (Perrone et al., 2000).

Tocolytic Activity

  • Study 4: The compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide showed significant inhibition of uterine muscle contractions, suggesting a potential role in tocolysis (Lucky & Omonkhelin, 2009).

Antimicrobial Activities

Imaging in Alzheimer's Disease

  • Study 7: The use of a specific molecular imaging probe with PET for quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients indicates its application in neurodegenerative disease research (Kepe et al., 2006).

Environment-Sensitive Fluorescent Ligands

  • Study 18: Development of fluorescent 5-HT(1A) receptor ligands with "long-chain" 1-(2-methoxyphenyl)piperazine derivatives for potential use in fluorescence microscopy and receptor visualization (Lacivita et al., 2009).

Mechanism of Action

Target of Action

The compound 2-ethoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, also known as 2-ethoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, is a complex molecule that may interact with several targets. and D4 dopamine receptors . These receptors play crucial roles in various physiological processes, including smooth muscle contraction, neurotransmission, and regulation of mood and cognition.

Mode of Action

The compound’s interaction with its targets involves binding to the receptor sites, which can lead to changes in the receptor’s activity. For instance, when the compound binds to the alpha1-adrenergic receptors, it may modulate the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . When interacting with D4 dopamine receptors, it may influence dopamine-mediated neurotransmission .

Biochemical Pathways

adrenergic signaling and dopaminergic neurotransmission . These pathways are involved in a wide range of physiological processes, from cardiovascular function to mood regulation .

Pharmacokinetics

Compounds with a piperazine moiety, like this one, are known to positively modulate the pharmacokinetic properties of drug substances

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets. For example, modulation of alpha1-adrenergic receptors could lead to changes in smooth muscle contraction, potentially affecting blood pressure and urinary function . Interaction with D4 dopamine receptors could influence dopamine-mediated neurotransmission, potentially impacting mood and cognition .

properties

IUPAC Name

2-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-3-28-21-7-5-4-6-20(21)22(26)23-12-13-24-14-16-25(17-15-24)18-8-10-19(27-2)11-9-18/h4-11H,3,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVRKZVCFWSPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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